Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a 6-methoxyquinoline core substituted at the 2-position with a methyl carboxylate group and at the 4-position with a carbamoylmethoxy moiety bearing a 2-fluorophenyl group. Its synthesis likely involves esterification and substitution reactions, analogous to methods used for related compounds (e.g., methylation with methyl iodide and potassium carbonate under reflux) . The 2-fluorophenyl carbamoyl group introduces hydrogen-bonding capabilities and moderate lipophilicity, which may influence its pharmacokinetic profile.
Properties
IUPAC Name |
methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5/c1-26-12-7-8-15-13(9-12)18(10-17(22-15)20(25)27-2)28-11-19(24)23-16-6-4-3-5-14(16)21/h3-10H,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMYPFYDVIMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate typically involves multiple steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Thioether formation:
Amide bond formation: The final step involves the coupling of the thioether-substituted pyrazine with 3-methoxybenzylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the amide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Key Observations:
The 2-fluorophenyl carbamoyl group introduces moderate electron-withdrawing effects compared to 6a’s non-fluorinated phenyl group, which may enhance stability or target affinity.
Functional Group Diversity: Compounds like 16 feature trifluoromethylbenzyloxy groups, which are bulkier and more lipophilic than the target’s carbamoylmethoxy substituent. This could enhance membrane permeability but reduce solubility. The pyrroloquinoline derivative has a rigid fused-ring system, limiting rotational freedom compared to the target compound’s flexible carbamoyl methoxy chain.
Synthetic Routes: The target compound’s synthesis likely parallels 6a’s methylation protocol , whereas 16’s synthesis involves benzyloxy substitution , and the pyrroloquinoline derivative requires cyclization .
Physicochemical Properties
- Lipophilicity : The 2-fluorophenyl group balances lipophilicity and polarity, contrasting with the highly lipophilic CF3 group in 16 and the polar carboxylate in 6a .
- Crystallinity : Weak intermolecular interactions (e.g., C–H⋯π or hydrogen bonds) observed in similar compounds (e.g., ) suggest the target compound may form stable crystalline phases, aiding purification.
Biological Activity
Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate (CAS No. 1358310-27-6) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity based on diverse sources, including research studies, patents, and chemical databases.
Chemical Structure and Properties
Chemical Formula : C₁₈H₁₈FNO₅
Molecular Weight : 345.34 g/mol
CAS Number : 1358310-27-6
The compound features a quinoline backbone substituted with a methoxy group and a carbamoyl moiety, which is critical for its biological interactions.
Antitumor Activity
Research indicates that derivatives of quinoline compounds, including those similar to this compound, exhibit significant antitumor properties. A study focused on quinoline derivatives demonstrated that compounds with similar structural features showed potent inhibition against various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer), and MDA-MB-231 (breast cancer) cells. Notably, certain derivatives achieved IC₅₀ values in the nanomolar range, indicating strong efficacy against these cell lines .
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in tumor proliferation. The c-Met kinase is a notable target due to its role in cancer progression and drug resistance. Compounds similar to this one have been shown to inhibit c-Met with high potency, suggesting that this compound may also act through this pathway .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of the methoxy and carbamoyl groups significantly enhances the biological activity of quinoline derivatives. The introduction of fluorine in the phenyl ring appears to improve potency by influencing binding affinity to target enzymes or receptors. For instance, modifications at the 4-position of the quinoline ring have been linked to increased selectivity and efficacy against cancer cell lines .
Case Studies
-
In Vitro Studies :
- A series of experiments evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against multiple cancer cell lines. Results indicated that compounds with similar structures demonstrated IC₅₀ values ranging from 0.14 µM to 0.42 µM against selected cell lines, outperforming some existing treatments .
- Docking Studies :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the quinoline core. For example:
- Step 1 : Introduction of the methoxy group at position 6 via nucleophilic substitution using methoxide ions under reflux (e.g., in methanol or DMF at 80–100°C) .
- Step 2 : Carbamoylation of the hydroxyl group at position 4 using 2-fluorophenyl isocyanate in anhydrous THF or dichloromethane, catalyzed by triethylamine to enhance nucleophilicity .
- Critical Conditions : Control moisture levels during carbamoylation to prevent hydrolysis. Yields >85% are achievable with stoichiometric optimization and inert atmosphere .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR are essential for confirming substitution patterns (e.g., methoxy at C6, carbamoyl at C4). Key signals include a singlet for the methyl ester (~δ 3.9 ppm) and aromatic protons split by fluorine coupling .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms the planar quinoline backbone, as demonstrated in related fluorophenyl-quinoline derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 428.12) and detects impurities .
Q. How do the methoxy and carbamoyl functional groups influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone), while the carbamoyl moiety introduces hydrogen-bonding potential, improving aqueous solubility at acidic pH .
- Reactivity : The electron-donating methoxy group activates the quinoline ring for electrophilic substitution, whereas the carbamoyl group can undergo hydrolysis under strong acidic/basic conditions, necessitating pH-controlled storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in kinase inhibition assays?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., ATP concentration, incubation time) to rule out experimental variability. For instance, IC50 discrepancies may arise from differences in ATP levels (1 mM vs. 10 µM) .
- Step 2 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing fluorescence-based artifacts .
- Step 3 : Compare structural analogs (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to isolate the role of substituent positioning in activity .
Q. What strategies can improve the low yield observed during the final esterification step of this compound?
- Methodological Answer :
- Catalyst Optimization : Replace traditional H2SO4 with DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
- Solvent Screening : Test low-polarity solvents (e.g., toluene) to shift equilibrium toward product formation via azeotropic removal of water .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield, as shown in analogous quinoline carboxylates .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for cancer-related targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR). Prioritize derivatives with stronger hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- MD Simulations : Run 100-ns trajectories to assess stability of the carbamoyl-methoxy side chain in hydrophobic pockets, identifying steric clashes for iterative optimization .
- QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine position) with IC50 values to predict activity trends .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s anti-inflammatory activity in cell-based assays?
- Methodological Answer :
- Positive Controls : Include dexamethasone (for COX-2 inhibition) and celecoxib (for NF-κB pathway modulation) .
- Cytotoxicity Assays : Perform parallel MTT assays to distinguish anti-inflammatory effects from general cell death .
- Solvent Controls : Account for DMSO concentrations >0.1%, which may artifactually suppress cytokine release .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under physiological pH?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 48 hours, monitoring degradation via HPLC. For instance, carbamoyl hydrolysis dominates at pH < 3, while ester hydrolysis prevails at pH > 6 .
- Isotope-Labeling : Use 18O-labeled water to trace hydrolysis pathways and identify labile bonds .
Structure-Activity Relationship (SAR) Studies
Q. Which structural modifications to the quinoline core are most likely to enhance bioavailability without compromising target affinity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
